molecular formula C10H9BrN2O2 B15246890 Ethyl3-bromo-1H-indazole-7-carboxylate

Ethyl3-bromo-1H-indazole-7-carboxylate

Cat. No.: B15246890
M. Wt: 269.09 g/mol
InChI Key: FISIHWPZIBJODL-UHFFFAOYSA-N
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Description

Ethyl3-bromo-1H-indazole-7-carboxylate is a chemical compound belonging to the indazole family, which is a significant class of heterocyclic compounds. Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl3-bromo-1H-indazole-7-carboxylate typically involves the bromination of indazole derivatives followed by esterification. One common method includes the reaction of 3-bromoindazole with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound . Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl3-bromo-1H-indazole-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in the presence of a catalyst such as copper(I) iodide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-indazole derivative, while reduction can produce a hydro-indazole compound .

Mechanism of Action

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

ethyl 3-bromo-2H-indazole-7-carboxylate

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-5-3-4-6-8(7)12-13-9(6)11/h3-5H,2H2,1H3,(H,12,13)

InChI Key

FISIHWPZIBJODL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC2=C(NN=C21)Br

Origin of Product

United States

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